1,2-Benzenedicarboxylicacid, 1-(2-ethyl-5-oxohexyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 1-(2-ethyl-5-oxohexyl) ester typically involves the esterification of phthalic anhydride with 2-ethyl-5-oxohexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-5-oxohexyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and 2-ethyl-5-oxohexanoic acid.
Reduction: Reduction reactions can convert the ester into the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Phthalic acid and 2-ethyl-5-oxohexanoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-5-oxohexyl) ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(2-ethyl-5-oxohexyl) ester involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monoethyl Phthalate: Similar structure but with an ethyl group instead of the 2-ethyl-5-oxohexyl group.
Mono-(2-ethylhexyl) Phthalate: Similar structure but with a 2-ethylhexyl group instead of the 2-ethyl-5-oxohexyl group.
Mono-n-butyl Phthalate: Similar structure but with a n-butyl group instead of the 2-ethyl-5-oxohexyl group.
Uniqueness
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-5-oxohexyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to other phthalates . Its specific structure influences its reactivity, toxicity, and applications in various fields .
Eigenschaften
Molekularformel |
C16H19O5- |
---|---|
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
2-(2-ethyl-5-oxohexoxy)carbonylbenzoate |
InChI |
InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19)/p-1 |
InChI-Schlüssel |
HCWNFKHKKHNSSL-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.